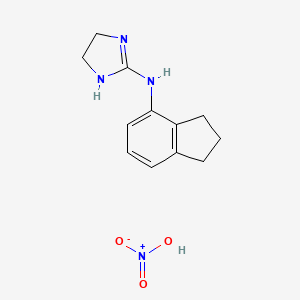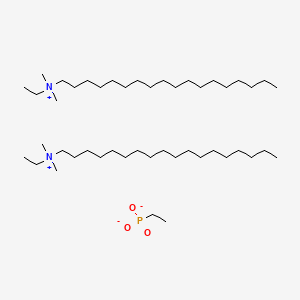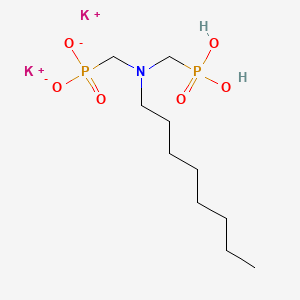
Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 303-782-4, also known as 2,2’-azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used as a free radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of polymers and copolymers, making it a crucial component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group. The process can be summarized as follows:
Starting Material: 2,2’-azobis(2-methylpropionitrile)
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent the decomposition of the intermediate products.
Product: 2,2’-azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of hydrochloric acid to a solution of 2,2’-azobis(2-methylpropionitrile) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionamidine) dihydrochloride primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is typically carried out at elevated temperatures (around 60-70°C) in the presence of a solvent such as water or ethanol.
Oxidation: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride are free radicals, which can further react with monomers to form polymers. In oxidation and reduction reactions, the products depend on the specific reagents and conditions used.
科学的研究の応用
2,2’-azobis(2-methylpropionamidine) dihydrochloride has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a free radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.
Biology: The compound is used in the study of free radical biology and oxidative stress. It serves as a source of free radicals in experiments investigating the effects of oxidative stress on biological systems.
Medicine: In medical research, 2,2’-azobis(2-methylpropionamidine) dihydrochloride is used to study the mechanisms of free radical-induced damage and the development of antioxidant therapies.
Industry: The compound is employed in the production of plastics, adhesives, and coatings. Its role as a polymerization initiator makes it valuable in the manufacturing of various industrial products.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals through thermal decomposition. The compound decomposes to form two amidine radicals, which can initiate polymerization reactions by reacting with monomers. The free radicals generated can also interact with other molecules, leading to various chemical transformations.
類似化合物との比較
2,2’-azobis(2-methylpropionamidine) dihydrochloride is similar to other azo compounds used as free radical initiators, such as 2,2’-azobis(2-methylpropionitrile) and 2,2’-azobis(isobutyronitrile). it is unique in its ability to generate amidine radicals, which can offer different reactivity and selectivity in polymerization reactions.
Similar Compounds
- 2,2’-azobis(2-methylpropionitrile)
- 2,2’-azobis(isobutyronitrile)
- 2,2’-azobis(2,4-dimethylvaleronitrile)
These compounds share similar properties and applications but differ in their decomposition products and reactivity.
特性
CAS番号 |
94230-72-5 |
|---|---|
分子式 |
C10H23K2NO6P2 |
分子量 |
393.44 g/mol |
IUPAC名 |
dipotassium;[octyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChIキー |
ZQXIVPJLVQBBGA-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


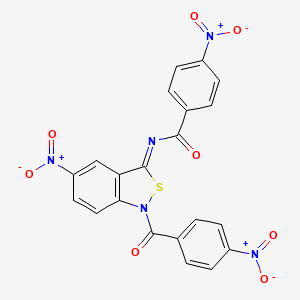
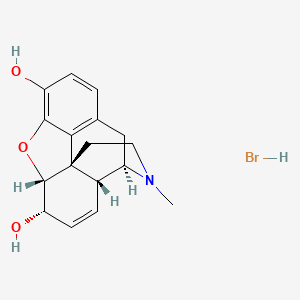
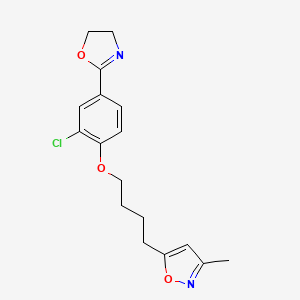
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
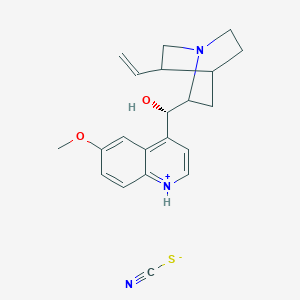
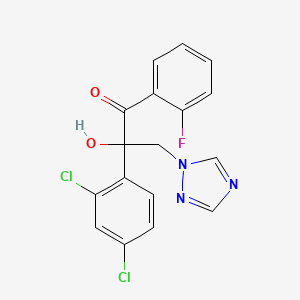

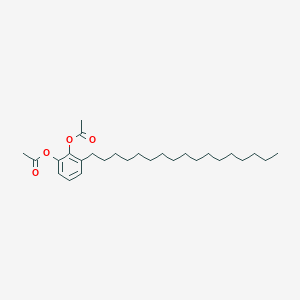
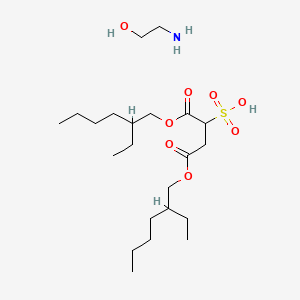
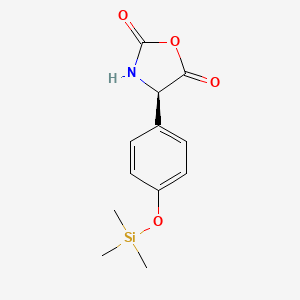

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
